molecular formula C18H20N2O3S B2458110 (4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone CAS No. 896349-63-6

(4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone

Cat. No. B2458110
CAS RN: 896349-63-6
M. Wt: 344.43
InChI Key: SVHMGLZJPBSUHM-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring. The 4-methylsulfonylphenyl group is a phenyl ring substituted with a methylsulfonyl group at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing phenylpiperazine derivatives often involve nucleophilic substitution reactions . The 4-methylsulfonylphenyl group could potentially be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a phenyl ring attached to a piperazine ring, with a 4-methylsulfonylphenyl group attached to the piperazine .


Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo various chemical reactions, including electrophilic substitution on the phenyl ring . The presence of the methylsulfonyl group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methylsulfonyl group could influence its solubility .

Scientific Research Applications

Organic Synthesis and Biological Activities

A series of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds related to (4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone, have been synthesized and characterized. These compounds demonstrated favorable herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Wang et al., 2015).

Material Science

In material science, poly(arylene ether sulfone) derivatives bearing benzyl-type quaternary ammonium pendants have been developed, showcasing properties such as hydroxide conductivity and alkaline stability. These materials are essential for applications in fuel cells and other energy-related technologies (Shi et al., 2017).

Catalytic Applications

Catalytic applications are another area where derivatives of this compound have been explored. For instance, oxidovanadium(V) complexes have shown to catalyze the oxidation of various substrates, indicating the compound's utility in catalysis and synthesis processes (Maurya et al., 2013).

Pharmacological Research

While excluding direct drug usage and side effects, it's worth noting that certain derivatives have been investigated for their potential antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobial agents (Nagaraj et al., 2018), (Lv et al., 2013).

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific testing. As a general rule, it’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its synthesis and characterize its physical and chemical properties. It would also be important to assess its safety profile .

properties

IUPAC Name

(4-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHMGLZJPBSUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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